molecular formula C14H9NO7 B2475110 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid CAS No. 367908-55-2

2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid

Cat. No.: B2475110
CAS No.: 367908-55-2
M. Wt: 303.226
InChI Key: MRZKDAVMLCNIEI-UHFFFAOYSA-N
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Description

2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid typically involves multiple steps. One common method includes the reaction of 5-(3-nitrophenyl)furan-2-carbaldehyde with malonic acid in the presence of a base such as piperidine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar compounds to 2-((5-(3-Nitrophenyl)furan-2-yl)methylene)malonic acid include other furan derivatives such as:

What sets this compound apart is its unique combination of a furan ring with a nitrophenyl group and a malonic acid moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-[[5-(3-nitrophenyl)furan-2-yl]methylidene]propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO7/c16-13(17)11(14(18)19)7-10-4-5-12(22-10)8-2-1-3-9(6-8)15(20)21/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZKDAVMLCNIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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